molecular formula C28H25ClN2O3S B11689024 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B11689024
M. Wt: 505.0 g/mol
InChI Key: RABVLVJMKOWBEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Coupling Reactions: The carbazole moiety can participate in coupling reactions to form more complex structures

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the chlorophenyl group contributes to its binding affinity. The methylbenzenesulfonamide group plays a role in stabilizing the compound’s structure .

Comparison with Similar Compounds

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its chlorophenyl group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H25ClN2O3S

Molecular Weight

505.0 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H25ClN2O3S/c1-20-10-16-24(17-11-20)35(33,34)31(22-14-12-21(29)13-15-22)19-23(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,23,32H,18-19H2,1H3

InChI Key

RABVLVJMKOWBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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